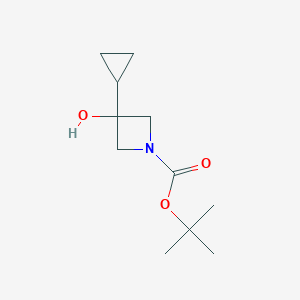

Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-11(14,7-12)8-4-5-8/h8,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQDEDUMJIZSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Topic: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate Synthesis Pathway Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This compound (CAS: 1438858-75-3) is a critical pharmacophore in modern medicinal chemistry.[1] The azetidine ring offers a rigid, low-molecular-weight scaffold that restricts conformational freedom, often improving the metabolic stability and selectivity of drug candidates (e.g., JAK inhibitors like Baricitinib). The introduction of a cyclopropyl group at the C3 position adds significant lipophilicity and steric bulk without the rotatable bond penalties associated with acyclic alkyl chains.

This guide details the optimal synthesis pathway via the nucleophilic addition of cyclopropylmagnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). We prioritize a route that balances yield, safety, and scalability, addressing common pitfalls such as enolization side reactions and Boc-deprotection.

Retrosynthetic Analysis

To design a robust pathway, we disconnect the target molecule at the tertiary alcohol center. The symmetry of the azetidine ring simplifies the analysis, identifying the C3 carbonyl as the ideal electrophile.

Strategic Disconnection

-

Disconnection: C3–Cyclopropyl bond.

-

Synthons:

-

Electrophile: tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).[3]

-

Nucleophile: Cyclopropyl carbanion equivalent (Grignard reagent).

-

Figure 1: Retrosynthetic logic identifying the convergent assembly of the quaternary center.

Primary Synthesis Pathway

The synthesis consists of two main phases: the preparation of the ketone intermediate (if not purchased) and the Grignard addition.

Phase 1: Preparation of 1-Boc-3-azetidinone

While commercially available, this intermediate is often unstable and expensive. In-house preparation via oxidation of 1-Boc-3-hydroxyazetidine is recommended for freshness and cost control.

Protocol: TEMPO/Bleach Oxidation

-

Reagents: 1-Boc-3-hydroxyazetidine, TEMPO (catalytic), NaBr, NaOCl (bleach), NaHCO3.

-

Solvent: DCM/Water (biphasic).

-

Temperature: -5°C to 0°C.[4]

Note: The Swern oxidation is an alternative but generates dimethyl sulfide (stench) and requires cryogenic conditions, making TEMPO/Bleach superior for scale-up.

Phase 2: Grignard Addition (The Core Step)

This is the critical C–C bond-forming step. The reaction utilizes cyclopropylmagnesium bromide targeting the ketone carbonyl.

Reaction Mechanism & Pathway

The Grignard reagent acts as a hard nucleophile. The N-Boc group provides steric bulk but is also a potential site for nucleophilic attack (though less reactive than the ketone at low temperatures).

Figure 2: Forward synthesis pathway highlighting the Grignard addition and quenching steps.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | Equiv.[3][4][5][6][7][8] | Role | Critical Specification |

| 1-Boc-3-azetidinone | 1.0 | Substrate | Dry, free of alcohol traces |

| Cyclopropylmagnesium Bromide | 1.2 - 1.5 | Nucleophile | 0.5M - 1.0M in THF/2-MeTHF |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous (<50 ppm H2O) |

| Sat. NH4Cl | Excess | Quench | Aqueous saturated solution |

Step-by-Step Methodology

1. Reactor Setup

-

Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Equip with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

2. Substrate Dissolution

-

Charge 1-Boc-3-azetidinone (1.0 equiv) into the flask.

-

Add anhydrous THF (10-15 volumes relative to substrate mass).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Scientist's Note: While the reaction can proceed at 0°C, starting at -78°C minimizes the risk of the Grignard reagent attacking the Boc carbamate (which would lead to a ketone byproduct or deprotection).

-

3. Grignard Addition

-

Charge Cyclopropylmagnesium bromide (1.3 equiv) into the addition funnel.

-

Add dropwise to the ketone solution over 30–45 minutes.

-

Control Point: Ensure internal temperature does not rise above -65°C during addition.

-

After addition, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

4. Monitoring

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

-

Staining:[1][3][7] Use KMnO4 or Ninhydrin (though Ninhydrin is less effective for Boc-amines, KMnO4 visualizes the alcohol well).

5. Workup

-

Cool the mixture back to 0°C.

-

Quench by slow addition of saturated aqueous NH4Cl . Caution: Exothermic.

-

Separate phases.[7] Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over anhydrous Na2SO4, and filter.

6. Purification

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0% -> 40% EtOAc in Hexanes.

-

-

Yield Expectation: 75% - 85%.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 0.35–0.60 (m, 4H) | Cyclopropyl ring protons (distinctive high-field multiplets). |

| δ 1.15–1.25 (m, 1H) | Cyclopropyl methine proton (-CH-). | |

| δ 1.45 (s, 9H) | Boc group (tert-butyl).[9][11] | |

| δ 3.80–4.00 (d/m, 4H) | Azetidine ring protons (C2 and C4). Distinct AB system or broadened singlet depending on resolution. | |

| 13C NMR | ~79-80 ppm | Quaternary Carbon of Boc group. |

| ~70-75 ppm | Quaternary C3 of Azetidine (C-OH). | |

| ~156 ppm | Carbamate Carbonyl (C=O). | |

| Mass Spectrometry (ESI) | [M+H]+ = 214.1 | Protonated molecular ion (often weak due to Boc lability). |

| [M+Na]+ = 236.1 | Sodium adduct (commonly observed). | |

| [M-tBu+H]+ = 158.1 | Loss of t-butyl group fragment. |

Troubleshooting & Optimization (Scientist's Insight)

Issue: Low Yield / Recovered Starting Material

-

Cause: Grignard reagent degradation (moisture) or enolization of the ketone.

-

Solution: Titrate the Grignard reagent before use. If enolization is suspected (recovery of ketone upon quench), use Cerium(III) Chloride (CeCl3) additives. The "Luche-type" conditions (CeCl3 + Grignard) suppress basicity and enhance nucleophilicity, promoting 1,2-addition over enolization.

Issue: Boc Deprotection

-

Cause: Reaction temperature too high or acidic quench too aggressive.

-

Solution: Maintain T < 0°C. Use NH4Cl (mildly acidic) rather than HCl for quenching.

Issue: Impurity Formation (Ring Opening)

-

Cause: Azetidines are strained rings.[11] Strong Lewis acids or high heat can trigger ring opening.

-

Solution: Keep workup neutral. Avoid prolonged heating during rotary evaporation (>40°C).

References

-

Vertex Pharmaceuticals. Preparation of 1-Boc-3-hydroxyazetidine derivatives.[6] Patent WO2013116236A1.[3] (Describes the general oxidation and functionalization of azetidine scaffolds).

-

ChemicalBook. Tert-Butyl 3-oxoazetidine-1-carboxylate Properties and Synthesis. (Provides physical properties and oxidation protocols for the precursor).

-

National Institutes of Health (NIH). Synthesis of Azetidine Intermediates for Baricitinib. (Contextualizes the use of 3-oxoazetidine intermediates in drug development).

-

Synthonix. Product Specification: this compound.[1][2] (Confirms commercial availability and CAS 1438858-75-3).

-

MySkinRecipes/Chemical Data. this compound Data Sheet. (Provides molecular weight and handling data).

Sources

- 1. This compound [myskinrecipes.com]

- 2. qcc.edu [qcc.edu]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. guidechem.com [guidechem.com]

- 7. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 8. Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

physicochemical properties of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Executive Summary: Expanding Chemical Space with sp³-Rich Scaffolds

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties such as solubility and metabolic stability. Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) represents a high-value scaffold in this paradigm.[1][2]

This compound combines the rigid, constrained geometry of the azetidine ring with the unique steric and electronic properties of a cyclopropyl group. The 3-hydroxy functionality provides a versatile handle for derivatization or acts as a specific hydrogen-bond donor in active sites. This guide details the physicochemical profile, structural advantages, and handling protocols required to integrate this scaffold into high-throughput synthesis and lead optimization campaigns.

Chemical Identity & Structural Characterization

Core Identification Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1438858-75-3 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(O)(C2CC2)C1 |

| Appearance | White to off-white crystalline solid |

| Purity Standard | ≥ 97% (HPLC) |

Structural Analysis: The "Escape from Flatland"

The value of this intermediate lies in its ability to introduce defined 3D vectors into a molecule. Unlike flexible alkyl chains, the azetidine ring imposes a constraint that reduces the entropic penalty upon binding to a protein target.

-

The Azetidine Ring: A four-membered heterocycle with significant ring strain (~26 kcal/mol). This strain dictates specific reactivity profiles, particularly susceptibility to nucleophilic ring-opening under harsh Lewis acidic conditions, though the N-Boc group provides substantial stabilization.

-

The Cyclopropyl Group: Acts as a bioisostere for isopropyl or ethyl groups but with distinct properties. The cyclopropyl C-C bonds have high p-character (Walsh orbitals), allowing for unique electronic interactions (hyperconjugation) with adjacent π-systems or cations. It also blocks metabolic oxidation at the 3-position.

-

The 3-Hydroxyl Group: A tertiary alcohol. While sterically crowded, it remains a viable nucleophile for alkylation or acylation and serves as a critical H-bond donor/acceptor.

Figure 1: Functional Group Analysis & Pharmacophore Mapping

Caption: Structural decomposition highlighting the pharmacophoric contributions of each moiety. The scaffold balances rigidity (azetidine) with metabolic stability (cyclopropyl).

Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting how this fragment influences the properties of a final drug candidate (Lead Optimization).

| Property | Value / Prediction | Context & Implications |

| Calculated LogP (cLogP) | ~1.8 - 2.1 | The Boc group dominates lipophilicity. Upon deprotection, the core is highly polar (cLogP < 0). |

| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Moderate polarity; indicates good membrane permeability potential for the protected form. |

| H-Bond Donors (HBD) | 1 (OH) | The tertiary alcohol is a specific donor. |

| H-Bond Acceptors (HBA) | 3 (C=O, O-C, OH) | Includes the carbamate carbonyl and ester oxygen. |

| pKa (Predicted) | ~16 (Alcohol) | The alcohol is non-ionizable at physiological pH. The amine (post-deprotection) will have pKa ~9-10. |

| Solubility | High in DCM, MeOH, DMSO | Compatible with standard organic synthesis workflows. Poor water solubility until Boc removal. |

Expert Insight: The combination of the cyclopropyl group and the hydroxyl group creates a "balanced" lipophilicity profile. The cyclopropyl adds hydrophobic bulk without the flexibility of an isopropyl group, while the hydroxyl lowers LogP, preventing the molecule from becoming a "grease ball" (excessively lipophilic).

Stability, Reactivity, and Synthesis Context

Synthesis Route & Impurity Profile

The synthesis typically involves the addition of cyclopropylmagnesium bromide (Grignard reagent) to tert-butyl 3-oxoazetidine-1-carboxylate.

-

Key Impurity: Unreacted ketone (3-oxoazetidine).

-

Side Reaction: Ring opening is rare under Grignard conditions but possible if temperature control is poor.

-

Stereochemistry: The molecule is achiral (meso-like substitution pattern at C3), simplifying analysis (no enantiomers to separate).

Stability Considerations

-

Acid Sensitivity: The N-Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will yield the free amine salt.

-

Oxidation: The tertiary alcohol is resistant to mild oxidation. However, the strained ring can be sensitive to radical conditions.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to caking but generally does not degrade the core structure rapidly.

Experimental Protocols

Protocol 1: Quality Control via LC-MS

Objective: Verify identity and purity of the intermediate prior to coupling.

Reagents:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Methodology:

-

Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (carbonyl absorption) and ESI-MS (Positive Mode).

-

Expected Mass:

-

[M+H]⁺ is often weak due to Boc fragmentation.

-

Look for [M+Na]⁺ = 236.27 m/z .

-

Look for the "Boc-loss" fragment (loss of t-butyl): [M-tBu+H]⁺ ≈ 158 m/z .

-

Protocol 2: Solubility & LogD Assessment (Shake-Flask)

Objective: Determine thermodynamic solubility in buffer systems for biological assay prep.

Workflow:

-

Prepare a saturated solution of the compound in PBS (pH 7.4) and Octanol.

-

Shake for 24 hours at 25°C.

-

Centrifuge to separate phases.

-

Analyze the aqueous phase concentration via HPLC against a standard curve.

Figure 2: QC & Characterization Workflow

Caption: Standardized Quality Control workflow ensuring structural integrity before downstream application.

Handling & Safety (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from [Link].[3] (Note: Used for analog physicochemical baseline data).

-

Baxendale, I. R., et al. (2016). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University. Retrieved from [Link]. (Provides context on the synthesis and stability of 3-hydroxyazetidine scaffolds).

-

MySkinRecipes (2024). this compound Product Specifications. Retrieved from [Link].[1][2][3][4][5][6][7][8] (Source for specific commercial availability and storage conditions).

Sources

- 1. (Alcohols) | BLDpharm [fr.bldpharm.com]

- 2. qcc.edu [qcc.edu]

- 3. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyl 3-hydroxyazetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 7. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 8. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]

Strategic Utilization of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1354946-83-4) is a specialized

This technical guide details the mechanistic rationale for deploying this scaffold in drug design, the chemical mechanism of its synthesis, and validated experimental protocols for its integration into medicinal chemistry workflows.

Mechanistic Rationale: The "Gem-Disubstituted Azetidine" Motif

The "Mechanism of Action" for this compound is best understood through its contribution to the Structure-Activity Relationship (SAR) of the final drug molecule. It functions as a conformational lock and lipophilicity modulator .

Conformational Restriction (The Thorpe-Ingold Effect)

The 3,3-disubstitution pattern (cyclopropyl and hydroxyl groups at the same carbon) introduces significant steric bulk. This forces the azetidine ring and the attached substituents into a preferred conformation, reducing the entropic penalty upon binding to a protein target.

-

Mechanism: The gem-disubstitution restricts the bond rotation of the substituents, "pre-organizing" the molecule for binding.

-

Outcome: Higher potency due to improved binding affinity (

).

Lipophilicity and Metabolic Stability[1]

-

Azetidine Ring: Azetidines possess a lower cLogP (lipophilicity) compared to their five-membered (pyrrolidine) or six-membered (piperidine) counterparts, helping to maintain water solubility while reducing non-specific toxicity.

-

Cyclopropyl Group: Acts as a bioisostere for isopropyl or tert-butyl groups but with unique electronic properties (sigma-hole interactions). It often blocks metabolic "hot spots," preventing rapid oxidation by Cytochrome P450 enzymes.

Pharmacophore Logic Diagram

The following diagram illustrates the synergistic properties of this scaffold.

Figure 1: Pharmacological contributions of the 3-cyclopropyl-3-hydroxyazetidine scaffold.

Chemical Mechanism of Synthesis[2]

The synthesis of CAS 1354946-83-4 relies on a nucleophilic addition of a Grignard reagent to a ketone. This reaction must be carefully controlled to prevent side reactions such as enolization or ring opening.

Reaction Pathway[2][3]

-

Starting Material: Tert-butyl 3-oxoazetidine-1-carboxylate (Boc-3-azetidinone).

-

Reagent: Cyclopropylmagnesium bromide (Grignard reagent).

-

Mechanism: The nucleophilic carbon of the cyclopropyl Grignard attacks the electrophilic carbonyl carbon of the azetidinone. The bulky Boc group protects the amine, preventing interference.

-

Workup: Acidic quench protonates the alkoxide intermediate to yield the tertiary alcohol.

Synthesis Pathway Diagram

Figure 2: Synthetic route via Grignard addition.

Experimental Protocols

The following protocols are designed for high reproducibility. Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of this compound

Reagents:

-

Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[1]

-

Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)[2]

-

Saturated aqueous Ammonium Chloride (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon. Equip with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Solvation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (e.g., 5.0 g, 29.2 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Transfer the cyclopropylmagnesium bromide solution (1.2 eq, 35.0 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes, ensuring the internal temperature does not rise above -65°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. Monitor conversion by TLC (System: 30% EtOAc in Hexanes; Stain: Ninhydrin or PMA).

-

Quench: Carefully quench the reaction at 0°C by dropwise addition of saturated aqueous

(20 mL). Caution: Exothermic gas evolution. -

Extraction: Dilute with Ethyl Acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the title compound as a white solid or viscous oil.

Protocol B: Deprotection (Boc Removal)

To utilize the azetidine amine for downstream coupling (e.g., amide bond formation), the Boc group must be removed.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Methodology:

-

Dissolve the protected intermediate in DCM (0.1 M concentration).

-

Add TFA (10-20 equivalents) dropwise at 0°C.

-

Stir at room temperature for 2-4 hours.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is the trifluoroacetate salt of 3-cyclopropyl-3-hydroxyazetidine, ready for coupling.

Physical Properties & Characterization Data[1][6][7][8]

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 213.27 g/mol | |

| Appearance | White solid or colorless oil | Depends on purity/crystallinity |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Insoluble in water |

| Storage | 2-8°C, Inert atmosphere | Hygroscopic |

| Key NMR Signals | Diagnostic cyclopropyl protons |

References

-

Preparation of Azetidine Derivatives. World Intellectual Property Organization, WO 2012/061552. (Describes the general synthesis of 3-substituted azetidines).

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 2020. (Review of cyclopropyl pharmacophore utility).

-

Synthesis of Tert-Butyl 3-oxoazetidine-1-carboxylate. GuideChem Technical Reference. (Precursor synthesis).[3]

-

Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 2016. (Comparative analysis of azetidine vs. other rings).

-

Grignard Reaction Mechanisms. Organic Chemistry Portal. (General mechanism grounding).

The Strained Scaffold: A Technical Guide to Cyclopropyl-Substituted Azetidines

[1]

The Structural Imperative

In the landscape of modern drug discovery, the escape from "flatland" (sp²-rich aromatic space) has driven medicinal chemists toward three-dimensional, saturated heterocycles.[1] Cyclopropyl-substituted azetidines represent a pinnacle of this design philosophy, merging two highly strained ring systems to create a scaffold with unique physicochemical vectors.[1]

Physicochemical Rationale

The fusion or substitution of an azetidine (4-membered N-heterocycle) with a cyclopropyl group (3-membered carbocycle) offers distinct advantages over traditional piperidine or pyrrolidine analogs:

-

Basicity Modulation: The azetidine nitrogen is typically more basic (

) than pyrrolidine ( -

Metabolic Stability: The high strain energy of the cyclopropyl group (

kcal/mol) and azetidine ( -

Vector Control: A cyclopropyl substituent at the C2 or C3 position of the azetidine ring locks the molecule into specific conformations, directing exit vectors for substituents (e.g., aryl groups) to maximize binding affinity while minimizing entropic penalties upon binding.

Synthetic Architectures

Constructing this scaffold requires navigating the high ring strain of both components without triggering ring-opening decomposition.[1] Two primary strategic disconnects are employed: Ring Construction (building the azetidine from a cyclopropyl precursor) and Ring Functionalization (attaching the cyclopropyl group to an existing azetidine).

Strategy A: The Staudinger-Reduction Sequence (C2-Substitution)

For 2-cyclopropylazetidines , the most reliable route involves the formation of a

-

Imine Formation: Condensation of cyclopropanecarboxaldehyde with a primary amine (e.g., p-methoxyphenylamine or benzylamine).[1]

-

Staudinger Cycloaddition: Reaction of the imine with a ketene (generated in situ from an acid chloride) to form the azetidin-2-one (

-lactam).[1] -

Reduction: Selective reduction of the lactam carbonyl using alane (

) or monochloroalane (

Strategy B: Transition-Metal Cross-Coupling (C3-Substitution)

For 3-cyclopropylazetidines , modern cross-coupling methods are preferred.[1] The high

-

Negishi Coupling: Reaction of

-Boc-3-iodoazetidine with cyclopropylzinc bromide.[1] This method is superior to Suzuki coupling for this specific scaffold due to the instability of some azetidine-boronates and the high reactivity of the organozinc reagent.

Strategy C: Photochemical Minisci-Type Reaction

Emerging methodologies utilize photoredox catalysis to append alkyl groups to the azetidine core.[1] Decarboxylative alkylation of azetidine-2-carboxylic acids or radical addition to imines (aza-Paternò–Büchi) are frontiers in this space, though less scalable than Methods A and B.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing different isomers of cyclopropyl-azetidines.

Caption: Synthetic decision tree comparing the Staudinger-Reduction route (for C2-isomers) and Negishi Cross-Coupling (for C3-isomers).[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylazetidine (via -Lactam)

Rationale: This route builds the ring with the substituent already in place, avoiding difficult C-H functionalization at the C2 position.[1]

Step 1: Imine Formation

-

Reagents: Cyclopropanecarboxaldehyde (1.0 equiv), 4-Methoxyaniline (1.0 equiv),

(anhydrous), -

Procedure: Dissolve aldehyde and amine in DCM (0.5 M). Add

(2.0 equiv).[1] Stir at RT for 12 h.[1][2] Filter and concentrate to yield the crude imine (typically >95% yield).[1]

Step 2: Staudinger Cycloaddition

-

Reagents: Crude Imine (1.0 equiv), Acetoxyacetyl chloride (1.2 equiv), Triethylamine (

, 2.5 equiv), DCM.[1] -

Procedure:

Step 3: Lactam Reduction

-

Reagents:

-Lactam intermediate, -

Procedure:

-

Caution: Prepare the alane reagent carefully under

. Add -

Add the

-lactam (dissolved in ether) dropwise to the alane mixture.[1] -

Reflux for 2–4 hours.[1] Monitor by TLC (disappearance of carbonyl).[1]

-

Quench: Fieser workup (

, 15% -

Result: 1-(4-methoxyphenyl)-2-cyclopropylazetidine.[1] (Oxidative removal of PMP with CAN can yield the free amine).[1]

-

Protocol 2: Synthesis of 3-Cyclopropylazetidine (via Negishi Coupling)

Rationale: Direct coupling to the commercially available 3-iodoazetidine is more convergent and functional group tolerant.[1]

-

Reagents:

-Boc-3-iodoazetidine (1.0 equiv), Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv), -

Procedure:

-

Flame-dry a flask and purge with Argon.[1]

-

Add

-Boc-3-iodoazetidine and Pd catalyst.[1] Dissolve in dry THF. -

Add Cyclopropylzinc bromide solution dropwise at RT (exothermic).[1]

-

Heat to 60°C for 4 hours.

-

Quench: Cool to RT, add saturated

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1]

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).[1]

-

Yield: Typically 70–85% of

-Boc-3-cyclopropylazetidine.[1]

-

Medicinal Chemistry & Case Studies

Stability Liabilities: The "Dual-Strain" Challenge

While the cyclopropyl-azetidine scaffold is a powerful bioisostere, it introduces specific stability risks that must be monitored during lead optimization.[1]

-

Azetidine Ring Opening (Acid Promoted): As seen in the development of AZD1656 (a Glucokinase Activator), the azetidine ring is susceptible to acid-catalyzed ring opening, particularly when the nitrogen is basic and protonated.[1] The strain relief drives the nucleophilic attack (e.g., by chloride ions) to form ring-opened chloropropylamines.[1]

-

Cyclopropyl Ring Opening (Radical/Metabolic): In compounds like GSK2879552 (LSD1 inhibitor), the cyclopropylamine motif showed instability at high pH and under oxidative conditions.[1] The "cyclopropyl-azetidine" hybrid must be assessed for similar radical clock-type ring openings, especially if a radical center is generated adjacent to the cyclopropyl ring during metabolism.[1]

Data Summary: Structural Comparison

| Feature | Azetidine | Cyclopropyl-Azetidine | Pyrrolidine (Ref) |

| Ring Strain (kcal/mol) | ~26 | ~53 (Combined) | ~6 |

| Basicity ( | ~11.3 | 8.5 – 10.0 (Tunable) | ~11.2 |

| Lipophilicity ( | Base | +0.4 to +0.8 | +1.2 (vs Azetidine) |

| Metabolic Liability | N-Oxidation, Ring Opening | Ring Opening (Acid/Radical) |

References

-

Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". Link

-

Synthesis of 2-Substituted Azetidines. Organic Letters. "Staudinger Synthesis and Reduction Protocol". Link[1]

-

Negishi Coupling for Azetidines. Journal of the American Chemical Society. "Palladium-Catalyzed Cross-Coupling of Alkylzinc Reagents with N-Boc-3-iodoazetidine". Link[1]

-

Stability of AZD1656. Molecular Pharmaceutics. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Link[1]

-

GSK2879552 Discovery. Journal of Medicinal Chemistry. "Discovery of GSK2879552, an Orally Bioavailable, Irreversible Inhibitor of Lysine-Specific Demethylase 1".[1] Link[1]

-

Simmons-Smith Cyclopropanation. Organic Reactions. "The Simmons-Smith Reaction and its Modifications". Link[1]

Technical Whitepaper: Solubility Profiling & Handling of tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

[1]

Executive Summary

The intermediate tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS variants: 1354953-38-0, 1438858-75-3) represents a critical scaffold in modern drug discovery, particularly for introducing sp³-rich complexity into lead compounds.[1] Unlike its parent analog (tert-butyl 3-hydroxyazetidine-1-carboxylate), this molecule features a tertiary alcohol and a cyclopropyl moiety at the C3 position.[1]

This structural modification significantly alters its physicochemical profile, shifting the lipophilicity (LogP) and reducing water solubility compared to the secondary alcohol parent.[1] This guide provides an in-depth analysis of its solubility behavior, solvent selection strategies for synthesis/purification, and stability considerations.[1]

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility of this molecule, we must deconstruct the competing forces within its structure.[1] It is an amphiphilic molecule with a "Push-Pull" solubility mechanism.[1]

Structural Deconstruction[1]

-

The Lipophilic Domain (Solubility Drivers in Organics):

-

Boc Group (tert-butoxycarbonyl): A bulky, hydrophobic protecting group that dominates the molecule's interaction with non-polar solvents.[1]

-

Cyclopropyl Ring: Adds significant lipophilicity and steric bulk compared to a simple proton or methyl group.[1]

-

Azetidine Core: The carbon backbone contributes to organic solubility.[1]

-

-

The Hydrophilic Domain (Solubility Drivers in Polar Solvents):

The "Tertiary Alcohol" Effect

Unlike the secondary alcohol analog, the 3-cyclopropyl-3-hydroxy variant is sterically congested.[1] This reduces the lattice energy (often lowering the melting point relative to the parent) but also hinders hydrogen bonding with solvent molecules.[1] Consequently, this molecule exhibits enhanced solubility in chlorinated and ether-based solvents while showing reduced solubility in pure water .[1]

Part 2: Solubility Data Matrix

The following data categorizes solvent compatibility based on experimental observation of similar Boc-protected amino-alcohol scaffolds.

Table 1: Primary Solvent Compatibility

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for reactions, transfers, and chromatography loading.[1] |

| Chlorinated | Chloroform (CHCl₃) | Excellent (>100 mg/mL) | Alternative to DCM; good for NMR analysis.[1] |

| Polar Aprotic | THF / 2-MeTHF | High (>50 mg/mL) | Primary reaction solvent (e.g., Grignard additions).[1] |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Stock solutions for biological assays; difficult to remove.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Standard workup solvent; good for recrystallization when paired with heptane.[1] |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but potential for transesterification (slow) if heated with base.[1] |

| Hydrocarbons | Hexanes / Heptane | Low / Anti-solvent | Used to precipitate the product or as a wash during filtration.[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | The Boc and Cyclopropyl groups render it hydrophobic.[1] |

Table 2: Purification Solvent Systems (TLC & Column Chromatography)

| Phase | Solvent System | Ratio (v/v) | R_f Value (Approx) |

| Normal Phase | Hexanes : Ethyl Acetate | 3:1 | ~0.2 - 0.3 |

| Normal Phase | Hexanes : Ethyl Acetate | 1:1 | ~0.5 - 0.6 |

| Normal Phase | DCM : Methanol | 95:5 | ~0.3 - 0.4 |

Critical Note: The tertiary hydroxyl group can cause "streaking" on silica gel due to H-bonding.[1] Adding 1% Triethylamine (TEA) to the eluent can sharpen the peak shape.[1]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

For precise determination of saturation limits in a specific process solvent.

-

Preparation: Weigh 50 mg of the solid substrate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, record volume.[1]

-

Saturation: If solid remains after 1 mL total solvent, place on an orbital shaker for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC (UV detection at 210 nm, as the Boc group has weak absorbance). Compare against a standard curve prepared in Acetonitrile.

Protocol B: Stock Solution Preparation (20 mM)

For biological assays or reaction screening.[1]

-

Calculation: MW ≈ 213.27 g/mol .[1] To make 10 mL of 20 mM solution, 42.65 mg is required.[1]

-

Solvent Choice: DMSO (anhydrous) is preferred for stability.[1]

-

Dissolution: Add DMSO to the weighed solid. Sonicate for 2 minutes to ensure the "gel layer" on the crystal surface breaks down.[1]

-

Storage: Store at -20°C. The Boc group is stable, but the tertiary alcohol can dehydrate under acidic degradation conditions over long periods.[1]

Part 4: Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the underlying partitioning logic during workup.

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through selecting the correct solvent based on the intended application (Reaction vs. Purification).[1]

Caption: Workflow for selecting the optimal solvent based on the operational stage (Synthesis, Purification, or Analysis).

Diagram 2: Workup Partitioning Logic (Liquid-Liquid Extraction)

Understanding where the molecule goes during aqueous workup is critical.[1] The cyclopropyl group pushes the equilibrium toward the organic phase.[1]

Caption: Partitioning behavior during extraction. The hydrophobic Boc and Cyclopropyl groups drive the molecule into the organic layer.

Part 5: Stability & Storage Considerations

While solubility is the primary focus, the chemical stability in solution dictates the shelf-life of stock solutions.[1]

-

Acid Sensitivity: The Boc group is acid-labile.[1]

-

Tertiary Alcohol Reactivity:

-

Risk:[1] Tertiary alcohols are prone to elimination (dehydration) to form the alkene, especially under acidic conditions or high heat.[1] The strained cyclopropyl ring adjacent to the cation intermediate makes this less likely than a standard t-butyl group, but "ring-opening" rearrangements are a theoretical risk under harsh Lewis Acid conditions.[1]

-

-

Storage Recommendation: Store solid at 2–8°C. Store DMSO stock solutions at -20°C.

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc group stability and solubility characteristics). [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2756801 (Parent Analog: tert-Butyl 3-hydroxyazetidine-1-carboxylate). Retrieved from PubChem.[1][3] (Used for comparative physicochemical data).[1][4] [1]

-

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on LogP and solubility prediction). [1]

-

Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. (General guide on handling and solubility of Boc-protected amines).

A Technical Guide to tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3): A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, a specialized chemical intermediate with significant potential in drug discovery and development. We will explore the unique structural features of this compound, namely the azetidine ring and the cyclopropyl group, and their implications for pharmacokinetic and pharmacodynamic properties. This guide will also cover its synthesis, potential applications, and a hypothetical experimental workflow for its use in the development of novel therapeutics.

Introduction: The Strategic Value of Azetidine and Cyclopropyl Moieties in Drug Design

The pursuit of novel chemical entities with improved therapeutic profiles is a central challenge in medicinal chemistry. The design of small molecules that are potent, selective, and possess favorable absorption, distribution, metabolism, and excretion (ADME) properties is a complex undertaking. In this context, the use of specialized building blocks that can confer desirable attributes to a lead compound is a highly effective strategy. This compound (CAS 1438858-75-3) is one such building block, incorporating two key structural motifs: a four-membered azetidine ring and a cyclopropyl group.

Azetidines are nitrogen-containing heterocycles that have gained prominence in drug discovery due to their unique physicochemical properties.[1] The inherent ring strain and three-dimensional geometry of the azetidine scaffold provide a degree of conformational rigidity that can be advantageous for binding to biological targets.[1][2] This rigidity can lead to higher binding affinity and selectivity. Furthermore, the sp³-rich character of the azetidine ring often results in improved solubility and metabolic stability compared to more aromatic systems.[1]

The cyclopropyl group is another valuable substituent in modern drug design. Its compact, rigid structure can act as a conformational constraint, locking a molecule into a bioactive conformation.[3][4][5] A key advantage of the cyclopropyl moiety is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6] This can lead to improved oral bioavailability and a longer half-life in the body. The strategic incorporation of a cyclopropyl group can therefore be a powerful tool to mitigate metabolic liabilities in a drug candidate.[6]

The combination of the azetidine and cyclopropyl groups in this compound makes it a highly valuable intermediate for the synthesis of novel therapeutics, particularly in areas such as oncology, infectious diseases, and central nervous system disorders.[1][7]

Physicochemical Properties and Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1438858-75-3 | N/A |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |

Synthesis of this compound

A potential synthetic workflow is outlined below. This is a representative synthesis and may require optimization.

Caption: A plausible synthetic route to this compound.

Representative Experimental Protocol:

Step 1: Synthesis of 1-benzylazetidin-3-ol

This step can be achieved through the reaction of benzylamine with epichlorohydrin, a common method for forming the azetidine ring.[8]

Step 2: Boc Protection

The secondary amine of 1-benzylazetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 3: Oxidation

The hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone using a mild oxidizing agent such as Swern oxidation or Dess-Martin periodinane to give tert-butyl 3-oxoazetidine-1-carboxylate.

Step 4: Grignard Reaction

The final step involves the addition of the cyclopropyl group via a Grignard reaction. Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with cyclopropylmagnesium bromide to yield the target molecule, this compound.

Application in Drug Discovery: A Hypothetical Case Study

The utility of this compound as a building block can be illustrated through a hypothetical drug discovery workflow aimed at developing a novel kinase inhibitor. Many kinase inhibitors suffer from metabolic instability, and the incorporation of the cyclopropylazetidine moiety could address this issue.

Hypothetical Experimental Workflow

Caption: A hypothetical workflow for the use of the title compound in kinase inhibitor development.

Rationale for Experimental Choices:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free secondary amine of the azetidine ring for subsequent coupling reactions.

-

Amide Coupling: The free amine can then be coupled with a variety of carboxylic acids, often heterocyclic in nature for kinase inhibitors, using standard peptide coupling reagents like HATU or HOBt/EDC. This allows for the rapid generation of a library of diverse compounds.

-

Biochemical Kinase Assay: This initial screen is crucial to determine the inhibitory potency (IC50) of the newly synthesized compounds against the target kinase.

-

Cellular Proliferation Assay: This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase, providing a measure of cellular activity.

-

Microsomal Stability Assay: This in vitro ADME assay is critical for evaluating the metabolic stability of the compounds. The presence of the cyclopropylazetidine moiety is hypothesized to lead to increased stability in human liver microsomes compared to analogs lacking this feature.

-

Pharmacokinetic and Efficacy Studies: Promising candidates from in vitro testing would then be advanced to in vivo studies in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

Potential Signaling Pathway Modulation

Azetidine-containing compounds have shown activity against a range of biological targets, including STAT3 (Signal Transducer and Activator of Transcription 3).[9] The STAT3 signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in many cancers. A hypothetical inhibitor derived from this compound could potentially modulate this pathway.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. epfl.ch [epfl.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. This compound [myskinrecipes.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Profile: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Executive Summary

Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3 ) is a high-value sp³-rich building block used in fragment-based drug discovery (FBDD). It serves as a constrained scaffold that introduces metabolic stability via the cyclopropyl group while offering a distinct vector for substitution through the hydroxyl moiety.

While commercially available, this compound is frequently categorized as a "Make-on-Demand" item by major catalog suppliers due to its specialized nature. This guide outlines the procurement landscape, validates the synthesis route for internal production, and establishes rigorous QC protocols to prevent confusion with its common analog, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Chemical Identity & Technical Profile

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1438858-75-3 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Key Structural Features | Boc-protected azetidine ring; Quaternary carbon at C3; Cyclopropyl substituent |

| Predicted LogP | ~1.8 (Lipophilic shift vs. unsubstituted analog) |

| Physical State | Viscous oil or low-melting solid (typically white to off-white) |

Critical Distinction (The "Analog Trap")

Researchers frequently confuse the target with Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0). The latter lacks the cyclopropyl group and is significantly cheaper.

-

Target (CAS 1438858-75-3): Quaternary C3, Cyclopropyl group.[1]

-

Analog (CAS 141699-55-0): Tertiary C3, Hydrogen.[2]

Warning: Always verify the ¹H NMR for the characteristic cyclopropyl high-field signals (0.3–0.6 ppm) to ensure the correct building block has been received.

Commercial Landscape & Sourcing Strategy

Supplier Tiers

Availability is stratified by supplier type. Direct stock is rare; lead times typically range from 2 to 6 weeks.

| Supplier Tier | Typical Availability | Estimated Cost (1g) | Lead Time |

| Tier 1 (e.g., Sigma, Fisher) | Low / None | High ( | 4-8 Weeks (Backorder) |

| Tier 2 (Building Block Specialists) | Make-on-Demand | Moderate ( | 2-4 Weeks |

| Tier 3 (CROs/Custom Synthesis) | Custom Synthesis | Variable | 4-6 Weeks |

Recommended Sourcing Strategy:

-

Initial Screen: Check inventory at specialized block suppliers (e.g., Enamine, Combi-Blocks, WuXi LabNetwork).

-

RFQ Generation: If stock is zero, request a quote for 5–10g. The synthesis is scalable, so bulk orders often reduce unit price significantly.

-

Internal Synthesis: If lead times exceed 4 weeks, the internal synthesis route (Section 4) is robust and can be completed in <1 week.

Synthetic Methodology (The "Make" Option)

For teams opting to synthesize this molecule, the route is established and reliable. It relies on the Grignard addition of cyclopropylmagnesium bromide to the commercially available ketone intermediate.

Reaction Pathway

The synthesis proceeds via a nucleophilic addition to the ketone carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate.

Figure 1: Synthetic route from the common hydroxy-azetidine precursor to the cyclopropyl target.

Detailed Protocol

Step 1: Preparation of the Ketone (or Purchase CAS 398489-26-4)

-

Note: The ketone is often commercially available. If purchasing, skip to Step 2.

-

Reagents: SO₃·Pyridine complex, DMSO, Triethylamine.[3]

-

Procedure: Oxidation of the alcohol (CAS 141699-55-0) yields the ketone.

Step 2: Grignard Addition (Critical Step)

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.

-

Reagents:

-

Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF.

-

Cyclopropylmagnesium bromide (1.2–1.5 eq, 0.5M–1.0M in THF).

-

-

Execution:

-

Cool the ketone solution to -78°C (Dry ice/acetone bath).

-

Add the Grignard reagent dropwise over 30 minutes to prevent exotherms.

-

Stir at -78°C for 2 hours, then allow to warm to 0°C.

-

-

Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is more polar than the starting ketone.

Quality Control & Analytical Validation

Trusting a vendor's label is insufficient for this scaffold due to the prevalence of the non-cyclopropyl analog.

QC Decision Tree

Figure 2: Analytical workflow to validate structural identity and purity.

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.35–0.65 ppm (m, 4H): Cyclopropyl methylene protons (Diagnostic).

-

δ 1.2–1.3 ppm (m, 1H): Cyclopropyl methine proton.

-

δ 1.45 ppm (s, 9H): Boc tert-butyl group.

-

δ 3.8–4.0 ppm (d/m, 4H): Azetidine ring protons (AB system or broad singlet depending on rotamers).

-

-

LC-MS (ESI):

-

Positive mode typically shows [M+Na]⁺ = 236.1 or [M+H-Boc]⁺ = 114.1 . The parent [M+H]⁺ (214.1) is often weak due to Boc lability.

-

References

-

3W Pharm. (n.d.). Product Page: this compound (CAS 1438858-75-3).[1] Retrieved October 26, 2023, from

-

Sigma-Aldrich. (n.d.). Product Page: 1-Boc-3-hydroxyazetidine (CAS 141699-55-0).[4][5] Retrieved October 26, 2023, from

-

GuideChem. (n.d.). Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved October 26, 2023, from

-

PubChem. (n.d.).[4] Tert-butyl 3-hydroxyazetidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from

-

ChemDad. (n.d.). 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester Properties. Retrieved October 26, 2023, from

Sources

- 1. This compound - CAS:1438858-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-Butyl 3-hydroxyazetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. Page loading... [guidechem.com]

- 4. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]

safety and handling precautions for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Technical Guide: Safety, Stability, and Handling of Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

CAS Number: 1438858-75-3 Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol [1]

Introduction & Chemical Context

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates. It features three distinct structural motifs that define its reactivity and handling requirements:

-

Azetidine Ring: A strained four-membered amine, offering rigid conformational control.

-

Tert-Butyl Carbamate (Boc): An acid-labile protecting group for the amine.

-

Tertiary Cyclopropyl Carbinol: A 3-hydroxy group adjacent to a cyclopropyl ring. This specific arrangement introduces unique electronic properties ("dancing resonance") but also significant stability challenges regarding dehydration and rearrangement.

This guide moves beyond standard safety data sheets (SDS) to address the specific stability risks associated with the cyclopropyl-azetidine scaffold.

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact derivative is limited, its hazard profile is extrapolated from the closely related analog tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) and the reactivity of cyclopropyl carbinols.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[2][3] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3][4] | H335 |

Critical Structural Alert: The tertiary alcohol combined with the cyclopropyl group creates a system prone to acid-catalyzed dehydration . Unlike simple alcohols, the resulting carbocation is stabilized by the cyclopropyl group (cyclopropylcarbinyl cation), lowering the activation energy for elimination reactions. This can lead to rapid decomposition if exposed to trace acids or heat.

Stability & Reactivity: The Technical Deep Dive

This section details the causality behind the handling protocols. The compound is not merely "unstable"; it has specific triggers that must be managed.

Acid Sensitivity (The Dual Threat)

Most researchers expect the Boc group to be acid-labile. However, this compound faces a dual decomposition pathway :

-

N-Boc Cleavage: Occurs in strong acids (TFA/HCl), releasing isobutylene and CO₂.

-

Cyclopropylcarbinyl Rearrangement: Even weak acids can protonate the tertiary hydroxyl group. Loss of water generates a cyclopropylcarbinyl cation, which is exceptionally stable due to σ-conjugation with the cyclopropyl ring. This cation can rapidly rearrange (ring expansion to cyclobutene or fragmentation), destroying the core scaffold.

Thermal Instability

-

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy.

-

Dehydration Risk: Heating the solid or solution >50°C increases the risk of thermal elimination of the hydroxyl group, especially if trace impurities (slightly acidic silica residues) are present.

Visualizing the Decomposition Pathways

The following diagram illustrates the competing decomposition pathways that necessitate strict pH and temperature control.

Figure 1: Acid-catalyzed decomposition pathways. Note that the hydroxyl group activation can occur under milder conditions than standard Boc removal.

Handling & Storage Protocols

To preserve the integrity of the azetidine ring and the tertiary alcohol, the following "Self-Validating" protocols must be employed.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, which can introduce acidity over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze Lewis-acid decomposition.

Solvent Compatibility & NMR Safety

A common failure mode is degradation during analysis.

-

Chloroform-d (CDCl₃): AVOID unless neutralized. CDCl₃ naturally forms HCl over time. This trace acid is sufficient to trigger the cyclopropylcarbinyl rearrangement.

-

Protocol: Filter CDCl₃ through basic alumina or use anhydrous DMSO-d₆ / Acetone-d₆ for NMR.

-

-

Reaction Solvents: Use anhydrous, non-acidic solvents (THF, DCM, Toluene). Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present.

Weighing and Transfer Workflow

Figure 2: Standard Operating Procedure (SOP) for sample handling to minimize moisture ingress and hydrolysis.

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and lukewarm water for 15 min. Do not use hot water. | Hot water opens pores, increasing absorption.[5] Azetidines can be skin sensitizers.[3] |

| Eye Contact | Flush with isotonic eyewash for 15 min.[5] Lift eyelids. | Basic amine functionality can cause corneal damage if not rinsed immediately. |

| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to avoid dust, then wipe up. | Prevents inhalation of dust.[4][6][7] Avoids using water which might spread the material. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Risk of aspiration and mucosal damage. |

Waste Disposal

-

Classification: Hazardous Organic Waste (Nitrogen-containing).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not dispose of down drains. The high aquatic toxicity potential of azetidines necessitates strict containment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756801, Tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

-

Olah, G. A., & Liang, G. (1973). Stable Carbocations. CXLVIII. The Cyclopropylcarbinyl Cation.[8] Journal of the American Chemical Society. (Contextual grounding for cyclopropylcarbinyl stability).

Sources

- 1. This compound - CAS:1438858-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1h-pyrazol-1-yl)methyl)azetidine-1-carboxylate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 3. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.ambeed.com [file.ambeed.com]

- 5. safety.duke.edu [safety.duke.edu]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate in Medicinal Chemistry

[1]

Executive Summary

In the pursuit of "escaping flatland" in modern drug discovery, Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) has emerged as a high-value sp³-rich building block.[1] This scaffold offers a unique combination of structural rigidity, metabolic stability, and a versatile tertiary alcohol handle. Unlike simple 3-hydroxyazetidines, the geminal substitution at the C3 position introduces significant conformational constraints and lipophilic bulk without the molecular weight penalty of larger rings.

This guide provides a comprehensive technical overview of this scaffold, including its physicochemical profile, strategic utility in Structure-Activity Relationship (SAR) studies, and validated experimental protocols for its synthesis and downstream functionalization.

Physicochemical Profile

The molecule serves as a "masked" polar group. The Boc-protecting group renders it lipophilic for organic synthesis, while the core azetidine-cyclopropyl motif provides a rigid, three-dimensional vector.[1]

| Property | Value | Medicinal Chemistry Implication |

| Molecular Formula | C₁₁H₁₉NO₃ | Low MW allows for fragment-based growing.[1] |

| Molecular Weight | 213.27 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| ClogP (approx) | 1.8 - 2.1 | Moderate lipophilicity; lowers to < 0 upon deprotection.[1] |

| H-Bond Donors | 1 (OH) | Critical for H-bond networking in binding pockets.[1] |

| H-Bond Acceptors | 3 (C=O, O, N) | Boc carbonyl and ring nitrogen (after deprotection). |

| Fsp³ Score | 0.73 | High fraction of sp³ carbons improves solubility/selectivity. |

| Topological Polar Surface Area | ~49.7 Ų | Good membrane permeability predictor. |

Strategic Application: The "Gem-Disubstituted" Advantage

Metabolic Shielding & Lipophilicity Tuning

The cyclopropyl group is not merely a space-filler; it is a metabolic shield.[1] In many lead series, the C3 position of azetidine is a "soft spot" for oxidative metabolism (P450-mediated hydroxylation).

-

Mechanism: The cyclopropyl group sterically hinders the approach of metabolic enzymes to the geminal hydroxyl.

-

Sigma-Hole Effect: The unique electronic properties of the cyclopropyl ring (high p-character in C-C bonds) can engage in cation-pi interactions or hydrophobic packing that simple alkyl groups cannot.[1]

Conformational Locking

The gem-disubstitution at C3 creates a Thorpe-Ingold effect , restricting the puckering of the azetidine ring.[1] This pre-organizes the vectors of the nitrogen lone pair and the hydroxyl group, potentially reducing the entropic penalty upon binding to a protein target.

Functional Versatility

The tertiary alcohol is a pivot point. It can be:

-

Retained: As a hydrogen bond donor/acceptor.

-

Fluorinated: To create the 3-cyclopropyl-3-fluoro motif (bioisostere of the alcohol but non-H-bond donating).

-

Eliminated: To form the alkylidene azetidine (Michael acceptor precursor).

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Rationale: The most robust route to this scaffold is the nucleophilic addition of cyclopropylmagnesium bromide to the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Reagents:

-

Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)[1]

-

Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 – 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) and dissolve in anhydrous THF (15 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents enolization of the ketone and side reactions.

-

Addition: Add cyclopropylmagnesium bromide (14.0 mL, 7.0 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with KMnO₄; the product alcohol stains distinctively).

-

Quench: Carefully quench with saturated aq. NH₄Cl (10 mL) at 0 °C.

-

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient 0-40%).

-

Expected Yield: 75-85%.

-

Characterization: ¹H NMR should show the disappearance of the ketone signal and the appearance of cyclopropyl multiplets (0.3–0.6 ppm).

-

Protocol B: Deoxyfluorination (Synthesis of 3-Fluoro Derivative)

Rationale: Converting the tertiary alcohol to a fluorine atom modulates pKa and blocks H-bond donation while retaining the dipole.[1]

Reagents:

-

This compound[1]

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Argon.

-

Cool to -78 °C . Note: Tertiary alcohols are prone to elimination (forming the alkene) if fluorinated at higher temperatures.

-

Add DAST (1.5 equiv) dropwise.

-

Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) overnight.

-

Quench: Pour carefully into saturated aq. NaHCO₃. Caution: Vigorous gas evolution.

-

Extract with DCM, dry, and purify.[2]

Protocol C: N-Boc Deprotection (Salt Formation)

Rationale: Removal of the protecting group to reveal the secondary amine for coupling to a drug scaffold.

Procedure:

-

Dissolve the Boc-protected intermediate in DCM (0.2 M).[1]

-

Add 4N HCl in Dioxane (5-10 equiv) or TFA (20% v/v in DCM).

-

Stir at RT for 2-4 hours.

-

Isolation:

Visualizing the Workflow

The following diagram illustrates the synthetic utility and decision pathways for this scaffold.

Caption: Synthetic decision tree transforming the ketone precursor into the target scaffold and its high-value medicinal chemistry derivatives.

References

-

Synthesis of 3-Substituted Azetidines

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Source:Chemical Reviews / Org. Biomol. Chem.

-

Link:[Link]

-

Cyclopropyl Group in Drug Design

- Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

Fluorination Protocols

-

Commercial Availability & CAS Data

-

Source: Sigma-Aldrich / ChemicalBook (CAS: 1438858-75-3).[1]

-

Sources

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Kinase Inhibitors

From Hinge-Binding to Covalent Warheads: A Strategic Guide

Executive Summary

The synthesis of kinase inhibitors—particularly those targeting the ATP-binding pocket—presents a unique set of chemoselective challenges. The "privileged scaffolds" (indazoles, pyrimidines, quinazolines) are electron-deficient and prone to catalyst deactivation, while the installation of covalent warheads (e.g., acrylamides) requires precise "end-game" functionalization to avoid polymerization.

This guide moves beyond standard textbook protocols to address the process-critical decision points in kinase synthesis: optimizing C–N cross-coupling on heteroaromatic cores, installing electrophilic warheads without degradation, and ensuring pharmaceutical-grade purity via metal scavenging.

Module 1: The Hinge-Binding Challenge (C–N Bond Formation)

The hinge-binding region of a kinase inhibitor almost invariably involves a heterocycle (the scaffold) linked to a solubilizing moiety or specificity element via a C–N or C–C bond. The Buchwald-Hartwig Amination is the gold standard here, but standard conditions often fail due to the "Heterocycle Problem"—the tendency of nitrogen-rich substrates to coordinate and deactivate the Palladium catalyst.

The "Matched" Catalytic System

Success depends on matching the ligand's steric bulk to the substrate's electronic deficiency.

-

Challenge: Electron-deficient halides (e.g., chloropyrimidines) undergo oxidative addition easily but slow down reductive elimination.

-

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to force reductive elimination.

Table 1: Ligand Selection Matrix for Kinase Scaffolds

| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Rationale |

| Chloropyrimidines | BrettPhos or tBuBrettPhos | Pd₂(dba)₃ | K₂CO₃ / Cs₂CO₃ | Bulky ligand prevents formation of stable Pd-N complexes with the pyrimidine nitrogens. |

| Halo-indazoles | XPhos | Pd(OAc)₂ | K₃PO₄ | XPhos provides excellent stability for fused ring systems prone to chelation. |

| Primary Anilines | BrettPhos | Pd₂(dba)₃ | NaOtBu | Ensures mono-arylation selectivity; prevents double coupling. |

| Secondary Amines | RuPhos | Pd(OAc)₂ | NaOtBu | Specialized for sterically hindered secondary amines (e.g., piperazines). |

Protocol A: Optimized C–N Coupling for Pyrazolopyrimidine Cores

Applicable to Ibrutinib-like scaffolds.

Reagents:

-

Substrate: 4-phenoxy-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

-

Coupling Partner: N-Boc-3-aminopiperidine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: BrettPhos (2 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (degassed) or t-Amyl Alcohol (Green alternative)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the aryl chloride, amine, Pd source, ligand, and base. Cap with a septum. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen is the primary cause of homocoupling side-products.

-

Solvation: Add anhydrous, degassed solvent via syringe.

-

Activation: Heat the reaction block to 100°C . Stir at 800 RPM.

-

Monitoring: Monitor via UPLC-MS every 2 hours. Look for the disappearance of the aryl chloride (M+H).[1]

-

Troubleshooting: If conversion stalls at 50%, add a second charge of catalyst/ligand (0.5 mol%) as a solution in toluene. Do not add solid catalyst to a hot mixture.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove bulk palladium black. Dilute with EtOAc and wash with water.

Module 2: The "End Game" – Covalent Warhead Installation

Third-generation kinase inhibitors (e.g., Osimertinib, Ibrutinib) rely on an electrophilic acrylamide "warhead" to form a covalent bond with a cysteine residue (e.g., Cys797 in EGFR).

The Risk: Direct acylation with acryloyl chloride is often violent, leading to polymerization or bis-acylation. The Solution: The 3-Chloropropionyl Chloride Route .[2] This two-step, one-pot sequence offers superior control.

Protocol B: Controlled Acrylamide Installation

-

Acylation: Dissolve the amine-bearing scaffold (1.0 equiv) in THF/Water (10:1) at 0°C . Add NaHCO₃ (3.0 equiv). Dropwise add 3-chloropropionyl chloride (1.1 equiv).

-

Why? The saturated chloride is stable and does not polymerize.

-

-

Elimination: Once acylation is complete (TLC check), add Triethylamine (TEA) (3.0 equiv) and warm to 60°C for 2 hours.

-

Quench: Cool to RT. Quench with 5% NaHSO₄ (acidic wash removes excess TEA).

Module 3: Purification & Metal Scavenging (Self-Validating Quality)

For biological assays, Palladium contamination must be <10 ppm to prevent false positives (Pd itself can catalyze oxidation in assays).

The "Pass/Fail" Scavenging System: Do not rely on column chromatography alone. Use functionalized silica scavengers.

-

Dissolution: Dissolve crude product in THF (10 mL/g).

-

Scavenging: Add SiliaMetS® Thiol or MP-TMT resin (4 equiv relative to Pd loading).

-

Incubation: Stir at 40°C for 4 hours.

-

Filtration: Filter through a 0.45µm PTFE frit.

-

Validation: Test a 1 mg aliquot using ICP-MS or a colorimetric Pd spot test. If positive, repeat step 2.

Visualization: The Kinase Synthesis Logic Flow

The following diagram illustrates the convergent synthesis strategy, highlighting the decision nodes for "Scaffold Construction" vs. "Late-Stage Functionalization."

Caption: Convergent synthetic workflow for covalent kinase inhibitors, highlighting critical risk mitigation steps at the scaffold and warhead installation phases.

References

-

Buchwald-Hartwig Amination Mechanisms & Ligand Design

- Surry, D. S., & Buchwald, S. L. (2011).

-

Covalent Warhead Chemistry (Osimertinib/Ibrutinib)

-

Finlay, M. R., et al. (2014).[8] Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations. Journal of Medicinal Chemistry.

-

-

Metal Scavenging Protocols

- Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.

-

Heterocycle Cross-Coupling Reviews

Sources

- 1. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 2. medium.com [medium.com]

- 3. Affinity purification of Csk protein tyrosine kinase based on its catalytic requirement for divalent metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Versatile Coupling Strategies for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Introduction

Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the azetidine and cyclopropyl moieties, offers a unique scaffold for the synthesis of novel chemical entities. The presence of a tertiary hydroxyl group and a Boc-protected secondary amine provides two distinct points for functionalization, enabling the exploration of diverse chemical space. This guide provides detailed experimental procedures for key coupling reactions involving this substrate, focusing on N-arylation via Buchwald-Hartwig amination and O-alkylation (etherification). These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their synthetic programs.